molecular formula C15H12CaN2O2 B579518 5,5-Diphenylhydantoin calcium salt CAS No. 17149-74-5

5,5-Diphenylhydantoin calcium salt

Cat. No.: B579518
CAS No.: 17149-74-5
M. Wt: 292.351
InChI Key: HTGLOTSAWDRCJT-UHFFFAOYSA-N
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Description

5,5-Diphenylhydantoin calcium salt, commonly known as phenytoin, is a widely used anticonvulsant medication. It is primarily prescribed for the management of seizure disorders, including tonic-clonic (grand mal) and complex partial seizures. Phenytoin is also utilized in the treatment of certain types of arrhythmias and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenytoin can be synthesized through various methods. One efficient method involves the reaction of benzil with urea in the presence of a basic catalyst such as calcium oxide. This reaction typically occurs at a temperature of around 40°C, yielding phenytoin with a relatively high efficiency . Another common method is the Bucherer-Bergs reaction, which involves the reaction of benzaldehyde, ammonium carbonate, and potassium cyanide .

Industrial Production Methods

In industrial settings, the synthesis of phenytoin often employs heterogeneous catalytic systems to enhance yield and reduce environmental impact. Modified calcium oxide has been explored as a solid basic catalyst for the one-step synthesis of phenytoin, achieving yields of up to 90.8% .

Chemical Reactions Analysis

Types of Reactions

Phenytoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and substituted phenytoin compounds .

Scientific Research Applications

Phenytoin has a wide range of scientific research applications:

Mechanism of Action

Phenytoin exerts its effects primarily by stabilizing neuronal membranes and reducing excitability. It achieves this by blocking voltage-gated sodium channels, thereby preventing the propagation of action potentials. This mechanism helps to control seizures and reduce abnormal electrical activity in the brain . Additionally, phenytoin has been shown to inhibit calcium entry through voltage-dependent L-type calcium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenytoin is unique in its specific binding affinity for sodium channels and its long history of use in clinical practice. Its effectiveness in treating a wide range of seizure types and its relatively low cost make it a valuable medication in the management of epilepsy .

Properties

CAS No.

17149-74-5

Molecular Formula

C15H12CaN2O2

Molecular Weight

292.351

IUPAC Name

calcium;5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);

InChI Key

HTGLOTSAWDRCJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca]

Synonyms

5,5-Diphenylhydantoin calcium

Origin of Product

United States

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